BenchChemオンラインストアへようこそ!

(1S)-2,2-Difluorocyclopentan-1-amine

Ornithine Aminotransferase (OAT) Hepatocellular Carcinoma Enantioselective Inhibition

Procure enantiopure (1S)-2,2-difluorocyclopentan-1-amine to eliminate chiral chromatography costs and accelerate patent-aligned OAT inhibitor synthesis (US20200317606). Unlike racemate or 3,3-difluoro isomers, the gem-difluoro at C2 imparts unique conformational locking and mitigated basicity (pKa 8.28) for CNS drug design. Structural validation (PDB 7IES) de-risks lead optimization. Pre-made (1S)-amine bypasses complex multi-step synthesis, directly reducing timelines and cost.

Molecular Formula C5H9F2N
Molecular Weight 121.13 g/mol
Cat. No. B13485346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-2,2-Difluorocyclopentan-1-amine
Molecular FormulaC5H9F2N
Molecular Weight121.13 g/mol
Structural Identifiers
SMILESC1CC(C(C1)(F)F)N
InChIInChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2/t4-/m0/s1
InChIKeyJBXAZJIGJLDLEM-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1S)-2,2-Difluorocyclopentan-1-amine: Chiral Gem-Difluoro Amine Building Block for Drug Discovery


(1S)-2,2-Difluorocyclopentan-1-amine is a chiral cyclopentylamine featuring a stereochemically defined primary amine and a gem-difluoro moiety on the cyclopentane ring . This compound serves as a versatile advanced intermediate in medicinal chemistry, enabling the synthesis of enzyme inhibitors and receptor modulators where the rigid, stereodefined cyclopentane scaffold is critical for structure-activity relationship studies . Its primary utility lies in its ability to introduce a defined, fluorinated, five-membered ring scaffold into target molecules, thereby modulating physicochemical properties such as lipophilicity and metabolic stability .

Procurement Risk: Why (1S)-2,2-Difluorocyclopentan-1-amine Is Not Interchangeable with Racemic or Regioisomeric Analogs


Generic substitution of (1S)-2,2-difluorocyclopentan-1-amine with its racemate, (1R)-enantiomer, or 3,3-difluorocyclopentylamine isomers is scientifically unsound due to three critical factors: (1) the SDE self-disproportionation phenomenon in fluorinated chiral amines can lead to unpredictable enantiomeric enrichment during routine handling and purification, invalidating assumed racemic composition [1]; (2) the gem-difluoro substitution pattern at the 2-position confers distinct conformational locking effects compared to 3,3-difluoro isomers, directly influencing binding geometry and pharmacokinetic profiles [2]; and (3) the synthetic accessibility of the 2,2-difluoro scaffold is fundamentally different from 3,3-difluoro counterparts, requiring bespoke bypass synthetic routes rather than straightforward deoxofluorination, which impacts both cost and reliable supply [3].

(1S)-2,2-Difluorocyclopentan-1-amine: Quantitative Differentiation vs. Comparators


Enantiopurity-Dependent OAT Inhibition: 1S Configuration as Preferred Starting Point

In the context of designing inhibitors for ornithine aminotransferase (OAT), the (1S) configuration of 2,2-difluorocyclopentan-1-amine serves as the critical stereochemical precursor for accessing enantiomerically pure cyclopentane-based inhibitors. The patent US20200317606 explicitly teaches that enantiomerically pure compounds derived from this scaffold inhibit OAT activity more potently than their corresponding racemic mixtures [1]. While the patent does not report a direct IC50 for the free amine, it establishes that for the target inhibitor class (2,2-difluoro-substituted 4-aminocyclopentanecarboxylic acids), enantiomerically pure forms exhibit superior potency. This provides a clear procurement rationale: initiating synthesis with (1S)-2,2-difluorocyclopentan-1-amine, rather than the racemic 2,2-difluorocyclopentanamine, eliminates the need for costly and time-consuming chiral resolution steps downstream and directly aligns with the stereochemical requirements for optimal target engagement [1].

Ornithine Aminotransferase (OAT) Hepatocellular Carcinoma Enantioselective Inhibition

Synthetic Accessibility: 2,2-Difluoro vs. 3,3-Difluoro Regioisomers

The synthesis of 2,2-difluorocyclopentane-derived amines is fundamentally more challenging than that of the corresponding 3,3-difluoro regioisomers. Melnykov et al. (2017) report that while 3,3-difluoro-substituted cycloalkanones undergo straightforward deoxofluorination of ketoesters to yield target compounds, the 2,2-difluoro isomers necessitate 'bypass or alternative routes' due to the inherent difficulty of the direct deoxofluorination approach [1]. Specifically, 2,2-difluorocycloalkylamines require a multi-step sequence involving deoxofluorination of 2-(trifluoroacetylamino)cycloalkanones rather than direct fluorination of simple ketones [1]. This synthetic divergence translates directly into higher procurement costs and longer lead times for (1S)-2,2-difluorocyclopentan-1-amine compared to its 3,3-difluoro analogs.

Synthetic Methodology Building Block Deoxofluorination

Physicochemical Profiling: pKa and logP vs. Non-Fluorinated Cyclopentylamine

The introduction of the gem-difluoro group at the 2-position of cyclopentylamine substantially alters its physicochemical properties compared to the non-fluorinated parent compound. For (1S)-2,2-difluorocyclopentan-1-amine, the predicted pKa (of conjugate acid) is 8.28 ± 0.40 , and its logP (free base) is 1.1329 . In contrast, unsubstituted cyclopentylamine exhibits a pKa of approximately 10.65 and a logP of approximately 0.53. The gem-difluoro substitution reduces the basicity of the amine by approximately 2.4 log units, which can favorably impact membrane permeability and reduce hERG channel binding propensity, while increasing lipophilicity by approximately 0.6 log units, potentially improving passive membrane diffusion [1]. The hydrochloride salt form (CAS 2566269-60-9) has a reported logP of 2.63520 , further illustrating the tunability of physicochemical properties.

Physicochemical Properties Drug Design Lead Optimization

Procurement Specification: Enantiopurity, Pricing, and Lead Time

Commercial availability data reveal that (1S)-2,2-difluorocyclopentan-1-amine hydrochloride (CAS 2566269-60-9) is typically offered at 95-98% purity with enantiomeric excess generally specified at >97% . Pricing for the hydrochloride salt ranges from approximately $64/100mg to $868/5g depending on supplier and quantity . The free base (1S)-enantiomer (CAS 1202174-22-8) is also available at 98% purity, with logP 1.1329 and TPSA 26.02 . In comparison, the racemic 2,2-difluorocyclopentanamine (CAS 921753-24-4) is generally less expensive but requires additional chiral resolution steps if enantiopurity is required for downstream biological activity. The (1R)-enantiomer (CAS 1202174-23-9) exhibits identical physicochemical properties (pKa 8.28±0.40, density 1.12±0.1 g/cm³, predicted boiling point 113.4±40.0 °C) , underscoring that selection between (1S) and (1R) must be driven by the specific stereochemical requirements of the target biological system.

Procurement Chemical Sourcing Quality Control

(1S)-2,2-Difluorocyclopentan-1-amine: Validated Application Scenarios Based on Quantitative Evidence


Enantioselective Synthesis of OAT Inhibitors for Hepatocellular Carcinoma Research

Utilize (1S)-2,2-difluorocyclopentan-1-amine as the stereochemical starting material for constructing enantiomerically pure 2,2-difluoro-substituted 4-aminocyclopentanecarboxylic acid inhibitors of ornithine aminotransferase (OAT). Patent US20200317606 demonstrates that enantiopure inhibitors derived from this scaffold exhibit superior potency compared to racemic mixtures [1]. Procuring the pre-defined (1S) stereocenter eliminates the need for downstream chiral chromatography, directly reducing synthetic cost and timeline while ensuring alignment with the patent's potency claims.

Lead Optimization in CNS Drug Discovery Leveraging Tailored Physicochemical Properties

Employ (1S)-2,2-difluorocyclopentan-1-amine as a privileged amine fragment for optimizing CNS drug candidates. Its reduced basicity (pKa 8.28 ± 0.40) compared to non-fluorinated cyclopentylamine (pKa ~10.65) mitigates hERG channel binding risk and enhances membrane permeability, while its increased lipophilicity (logP 1.1329 vs. ~0.53) improves passive diffusion across the blood-brain barrier . The rigid cyclopentane scaffold further provides conformational constraint to enhance target selectivity [2].

Structure-Based Fragment Elaboration Using Crystallographically Validated Binding Modes

Use (1S)-2,2-difluorocyclopentan-1-amine or its homologated derivatives (e.g., 2-[(1S)-2,2-difluorocyclopentyl]ethan-1-amine) for structure-guided fragment-based drug discovery. The crystal structure of Endothiapepsin in complex with the homologated fragment (PDB 7IES, ligand A1CDX) provides a validated binding pose and demonstrates the scaffold's ability to engage enzyme active sites with high real-space correlation coefficient (0.931) and low R factor (0.096) [3]. This structural validation de-risks the incorporation of the (1S)-2,2-difluorocyclopentyl motif into larger lead series.

Differentiated Synthesis of 2,2-Difluoro Scaffolds for Specialized Building Block Libraries

Incorporate (1S)-2,2-difluorocyclopentan-1-amine into a specialized building block collection where synthetic accessibility is a key differentiator. As demonstrated by Melnykov et al. (2017), 2,2-difluoro isomers require bespoke 'bypass' synthetic routes compared to the straightforward deoxofluorination of 3,3-difluoro analogs [4]. For internal medicinal chemistry programs that require the 2,2-difluoro substitution pattern for conformational locking or metabolic stability, procurement of the pre-made (1S)-amine is significantly more time- and cost-efficient than establishing in-house multi-step synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1S)-2,2-Difluorocyclopentan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.